![molecular formula C18H21NO5 B12926159 [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate: is a complex organic compound that features a chromene core structure Chromenes are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxolan-2-ylmethylamino group and the propan-2-yl ester functionality. Common reagents used in these steps include aldehydes, amines, and carboxylic acids, with catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-2-ylmethylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups at the chromene core.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Due to its chromene core, the compound may exhibit biological activities such as antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development.
Medicine: Potential applications in the treatment of diseases due to its bioactive properties. Research may focus on its efficacy and safety as a therapeutic agent.
Industry: The compound could be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Wirkmechanismus
The mechanism by which [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in oxidative stress pathways, inflammation, or microbial growth. The chromene core may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness: Compared to similar compounds, [1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate stands out due to its unique combination of functional groups and the presence of the chromene core. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H21NO5 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H21NO5/c1-12(17(20)19-10-15-6-4-8-22-15)24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-3,5,7,9,12,15H,4,6,8,10-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
IBNQLIDJXYPBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1CCCO1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
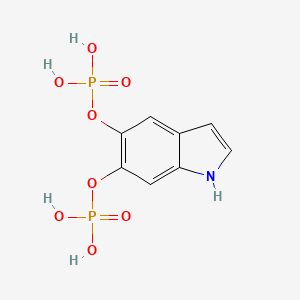
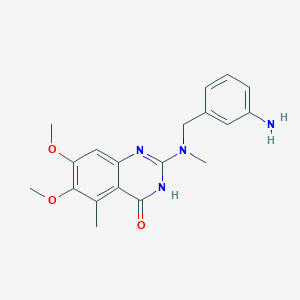

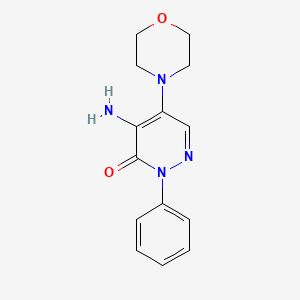
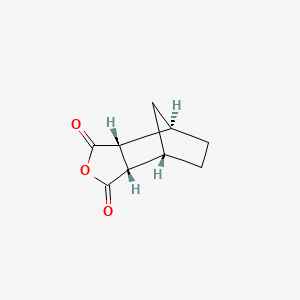

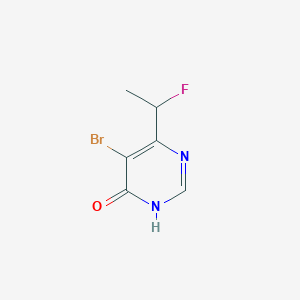
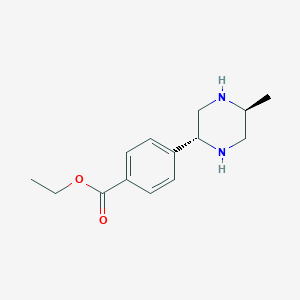

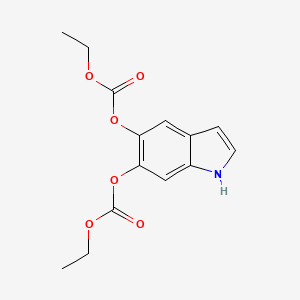
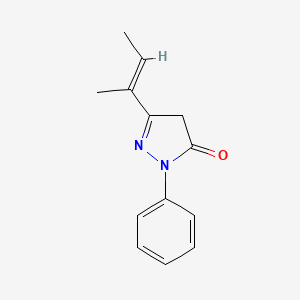
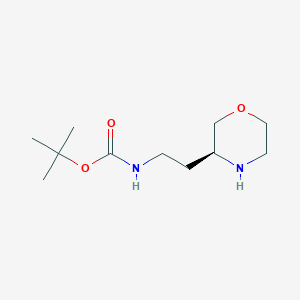
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
